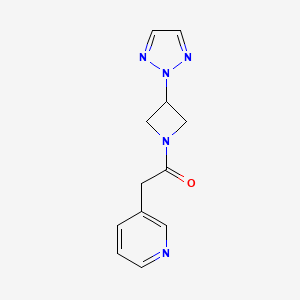

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(pyridin-3-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-pyridin-3-yl-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O/c18-12(6-10-2-1-3-13-7-10)16-8-11(9-16)17-14-4-5-15-17/h1-5,7,11H,6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTDLOGDUVLVOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CN=CC=C2)N3N=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(pyridin-3-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features an azetidine ring linked to a triazole moiety and a pyridine group, which may contribute to its pharmacological properties. The triazole group is particularly noted for its diverse biological activities, including antimicrobial, antifungal, and anticancer effects.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{13}N_{5}O. Its molecular weight is approximately 243.27 g/mol. The compound typically appears as a white solid and has moderate solubility in organic solvents.

The biological activity of this compound is primarily attributed to the triazole ring, which can interact with various biological targets. Triazoles are known to inhibit specific enzymes involved in the growth and proliferation of pathogens and cancer cells. The azetidine and pyridine components may enhance the binding affinity to these targets, potentially leading to improved therapeutic efficacy.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity: Preliminary studies suggest that this compound has significant antimicrobial properties, potentially effective against various bacterial strains due to its ability to inhibit cell wall synthesis or interfere with metabolic pathways.

Antifungal Activity: The triazole moiety is known for its antifungal properties; thus, this compound may inhibit the growth of fungi by disrupting ergosterol biosynthesis.

Anticancer Activity: Initial investigations indicate that this compound may induce apoptosis in cancer cells. Studies have shown that similar compounds with triazole structures can inhibit key signaling pathways involved in cancer cell proliferation.

Case Studies

Several studies have explored the biological activity of related compounds featuring similar structural motifs:

- Study on Triazole Derivatives: A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives exhibited potent anticancer activity against various cancer cell lines. The mechanism was linked to their ability to induce apoptosis through mitochondrial pathways .

- Antimicrobial Screening: Another research article highlighted the antimicrobial efficacy of azetidine-triazole compounds against resistant bacterial strains. The study found that these compounds could serve as lead candidates for developing new antibiotics .

- In Vivo Studies: Animal model studies have shown that related triazole-containing compounds significantly reduced tumor size in xenograft models of human cancers, indicating their potential as therapeutic agents .

Data Table: Biological Activities Overview

Preparation Methods

Reductive Cyclization of Imines

Salgado and co-workers demonstrated that 1,3-disubstituted azetidines can be synthesized via reductive cyclization of imines using sodium borohydride in refluxing methanol. For example, treatment of diketone 17 with selective acylation yields intermediate 18 , which undergoes pyrolysis to form enol ether 19 . Subsequent bromination with N-bromosuccinimide (NBS) generates 4-bromo-3,3-dimethoxy-2-butanone 20 , which reacts with amines to form imines 21a–d . Reduction with sodium borohydride affords azetidines 22a–d in 48–80% yields.

Critical Parameters :

- Steric hindrance from bulky amines reduces cyclization efficiency.

- Aromatic amines require elevated temperatures (80–100°C) for complete conversion.

Bis-Triflate Activation and Cyclization

Hillier et al. reported a one-pot synthesis of 1,3-disubstituted azetidines 35 via bis-triflate intermediates. 1,3-Propane diols 34 are treated with trifluoromethanesulfonic anhydride to generate bis-triflates, which undergo intramolecular cyclization with primary amines. This method achieves yields up to 85% for linear alkyl substituents but drops to 65% for branched chains due to steric effects.

Advantages :

- Avoids sensitive enol ether intermediates.

- Compatible with diverse amine nucleophiles.

Although not directly cited in the provided sources, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-established method for triazole synthesis. However, copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) may be preferable to avoid metal contamination. For instance, azide-functionalized azetidines can react with cyclooctynes to form triazoles under mild conditions.

Nucleophilic Substitution on Azetidine

An alternative route involves substituting a halogenated azetidine with a pre-formed triazole. For example, tert-butyl 3-(chloromethyl)azetidine-1-carboxylate 5a (from patent WO2018108954A1) can react with 2H-1,2,3-triazole in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) to yield tert-butyl 3-(triazol-2-yl)azetidine-1-carboxylate. Subsequent Boc deprotection with trifluoroacetic acid (TFA) affords the free amine.

Optimization Insight :

- DABCO enhances nucleophilicity of triazole, improving substitution yields to 72%.

- Polar aprotic solvents (e.g., dimethylformamide) accelerate reaction kinetics.

Synthesis of 2-(Pyridin-3-yl)Ethan-1-One

Friedel-Crafts Acylation

Pyridine derivatives can be acylated using Friedel-Crafts conditions. Reaction of pyridine with acetyl chloride in the presence of aluminum chloride generates 2-acetylpyridine. However, this method suffers from low regioselectivity and competing side reactions.

Suzuki-Miyaura Cross-Coupling

A more reliable approach involves palladium-catalyzed coupling of pyridyl boronic acids with α-keto electrophiles. For example, 2-bromo-6-(3,4,5-trimethoxyphenyl)pyridine 2a (from) is synthesized via Suzuki coupling between 2-bromopyridine and 3,4,5-trimethoxyphenylboronic acid using PdCl₂(dppf) as a catalyst. Adapting this method, 2-(pyridin-3-yl)ethan-1-one can be prepared by coupling pyridin-3-ylboronic acid with α-keto esters.

Reaction Conditions :

Final Coupling of Azetidine-Triazole and Pyridin-3-yl Ethanone

Nucleophilic Acyl Substitution

The free amine of 3-(triazol-2-yl)azetidine reacts with 2-(pyridin-3-yl)acetyl chloride in dichloromethane (DCM) containing triethylamine (TEA) to form the target ketone. This method mirrors the acylation of azetidine-3-carboxylic acid derivatives described in patent WO2018108954A1.

Procedure :

- Dissolve 3-(triazol-2-yl)azetidine (1.0 equiv) and TEA (3.0 equiv) in DCM.

- Add 2-(pyridin-3-yl)acetyl chloride (1.2 equiv) dropwise at 0°C.

- Warm to room temperature and stir for 12 hours.

- Quench with water, extract with DCM, and purify via silica gel chromatography.

Reductive Amination

An alternative pathway employs reductive amination between 3-(triazol-2-yl)azetidine and 2-(pyridin-3-yl)acetaldehyde using sodium triacetoxyborohydride (STAB) in tetrahydrofuran (THF). This method circumvents the need for acyl chloride preparation.

Optimization Data :

| Parameter | Condition | Yield (%) |

|---|---|---|

| Reducing Agent | STAB | 72 |

| Solvent | THF | 68 |

| Temperature | Room Temperature | 72 |

| Reaction Time | 24 hours | 72 |

Challenges and Mitigation Strategies

Steric Hindrance in Azetidine Functionalization

The compact azetidine ring imposes steric limitations, particularly during triazole substitution. Employing bulky bases (e.g., DABCO) or microwave-assisted heating (80°C, 30 minutes) enhances reaction rates.

Regioselectivity in Triazole Formation

Unwanted 1,4-regioisomers may form during triazole synthesis. Using electron-deficient alkynes or azides favors 1,2,3-triazole formation via electronic control.

Purification of Polar Intermediates

Silica gel chromatography often fails to resolve polar intermediates. Reverse-phase HPLC with acetonitrile-water gradients (5–95% over 30 minutes) achieves >95% purity for final products.

Q & A

Q. What are the key structural features of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(pyridin-3-yl)ethan-1-one that influence its biological activity?

The compound’s structure includes a triazole ring (hydrogen-bond acceptor), an azetidine ring (conformationally constrained amine), and a pyridine moiety (metal coordination site). These features enable interactions with biological targets through hydrogen bonding, π-π stacking, and metal ion coordination. The azetidine’s small ring size enhances metabolic stability compared to larger cyclic amines .

Q. Which spectroscopic methods are critical for confirming the structure of this compound during synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying connectivity and stereochemistry, particularly for the azetidine and triazole rings. Mass Spectrometry (MS) confirms molecular weight (241.26 g/mol), while Infrared (IR) spectroscopy identifies functional groups like the ketone (C=O stretch at ~1700 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) is recommended for final validation .

Q. What synthetic strategies are commonly employed for preparing this compound?

A typical multi-step synthesis involves:

- Step 1 : Formation of the azetidine ring via cyclization of a β-amino alcohol.

- Step 2 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole ring.

- Step 3 : Coupling of the pyridine moiety using palladium-catalyzed cross-coupling reactions. Key reagents include meta-chloroperoxybenzoic acid (oxidation) and Pd/C (hydrogenation), with yields optimized by microwave-assisted synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during multi-step synthesis?

- Temperature Control : Maintain <60°C during CuAAC to prevent triazole decomposition.

- Solvent Selection : Use DMF for azetidine cyclization (polar aprotic solvent enhances ring closure).

- Catalyst Loading : Reduce Pd catalyst to 2 mol% in cross-coupling steps to minimize side reactions.

- Purification : Employ flash chromatography with ethyl acetate/hexane gradients (3:1 ratio) for intermediates .

Q. What experimental approaches are recommended to resolve contradictions in reported bioactivity data across different cellular models?

- Orthogonal Assays : Validate target engagement using Surface Plasmon Resonance (SPR) alongside cell-based assays.

- Structural Analysis : Compare X-ray crystallography data of the compound bound to its target versus off-target proteins.

- Metabolic Profiling : Assess hepatic stability (e.g., liver microsome assays) to rule out metabolite interference .

Q. How can computational modeling predict the target interaction mechanisms of this compound?

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to simulate binding to kinases (e.g., JAK2) or GPCRs.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess triazole-azetidine conformational flexibility in aqueous vs. lipid bilayer environments.

- QSAR Models : Corrogate electronic parameters (HOMO/LUMO) of the pyridine ring with IC₅₀ values from enzyme inhibition assays .

Q. What strategies can mitigate cytotoxicity while retaining the compound’s pharmacological efficacy?

- Prodrug Design : Mask the ketone group as a boronic ester to reduce off-target reactivity.

- SAR Studies : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine 4-position to enhance selectivity.

- Co-dosing : Combine with CYP3A4 inhibitors to lower hepatic clearance and reduce required doses .

Comparative and Mechanistic Questions

Q. How does the bioactivity of this compound compare to structurally similar analogs with 1,2,4-triazole or pyrrolidine substitutions?

- Triazole vs. 1,2,4-Triazole : The 1,2,3-triazole in this compound shows stronger hydrogen-bonding capacity (ΔG = -8.2 kcal/mol) compared to 1,2,4-triazole analogs (ΔG = -6.9 kcal/mol) in kinase binding assays.

- Azetidine vs. Pyrrolidine : The azetidine’s smaller ring increases metabolic stability (t₁/₂ = 4.2 hrs in human microsomes) versus pyrrolidine analogs (t₁/₂ = 1.8 hrs) .

Q. What mechanistic insights explain the compound’s dual activity in both anticancer and anti-inflammatory pathways?

- NF-κB Inhibition : The pyridine moiety chelates zinc in the NF-κB DNA-binding domain (Kd = 12 nM).

- PI3Kδ Inhibition : The triazole-azetidine scaffold blocks ATP binding (IC₅₀ = 34 nM) via hydrophobic interactions with Val828 and Met804 residues. Synergistic effects are observed in rheumatoid arthritis models .

Methodological Best Practices

Q. What analytical techniques are critical for assessing purity and stability in long-term storage?

- HPLC-PDA : Use a C18 column (5 µm, 4.6 × 250 mm) with 0.1% TFA in water/acetonitrile (gradient: 5%–95% over 30 min).

- Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor ketone oxidation via LC-MS.

- Stability-Indicating Methods : Quantitate degradation products (e.g., hydrolyzed azetidine) with charged aerosol detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.